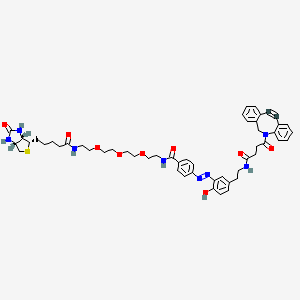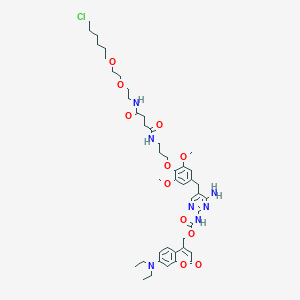
CYM51317
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYM51317 is a short-acting KOR antagonist.
Scientific Research Applications
1. Quantitative Titrations Using Cr51-Labelled Target Cells
The cytotoxic assay using isotope-labeled target cells, where Cr51 is utilized for swift labeling and achieving high specificity, is an important application in transplantation immunology. This method is beneficial for quantitative studies of antigens and antibodies involved in this field (Wigzell, 1965).
2. Analysis of CYP51 Gene in Antifungal Resistance
The CYP51 gene, which encodes cytochrome P450 sterol 14alpha-demethylase, is pivotal in understanding antifungal resistance, especially in Aspergillus fumigatus. Comparative analyses of CYP51 sequences have led to hypotheses regarding the basis of azole resistance in fungi (Edlind et al., 2001).
3. Examining Amino Acid Residues in Rat CYP51
Research focusing on the amino acid residues that affect the function of rat sterol 14-demethylase P450 (CYP51) through point mutation studies provides insights into its catalytic activity and interaction with antifungal agents like ketoconazole (Nitahara et al., 2001).
4. Mutations in CYP51 Gene and Azole Resistance
The study of mutations in the CYP51 gene in Aspergillus flavus, particularly the T1025C nucleotide change resulting in the Y319H amino acid substitution, sheds light on azole resistance mechanisms in fungal species (Paul et al., 2015).
5. Proton Delivery Network in CYP51 Catalysis
Investigating the requirement of an active proton delivery network in CYP51 enzymes for sterol biosynthesis, particularly the removal of the 14α-methyl group from sterol precursors, provides essential insights into sterol metabolism and the unified mechanism of CYP51 reaction (Hargrove et al., 2020).
properties
Product Name |
CYM51317 |
|---|---|
Molecular Formula |
C23H29N5O2 |
Molecular Weight |
407.52 |
IUPAC Name |
1-(6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C23H29N5O2/c1-15-3-4-21-17(13-15)14-20(23-24-16(2)27-30-23)22(26-21)28-9-5-18(6-10-28)25-19-7-11-29-12-8-19/h3-4,13-14,18-19,25H,5-12H2,1-2H3 |
InChI Key |
JHRCZIKHMOJCKF-UHFFFAOYSA-N |
SMILES |
CC1=NOC(C2=CC3=CC(C)=CC=C3N=C2N4CCC(NC5CCOCC5)CC4)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CYM-51317; CYM 51317; CYM51317 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192559.png)
